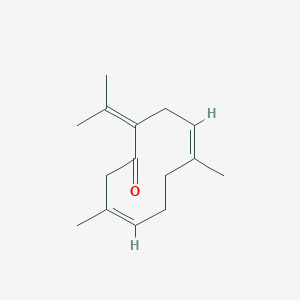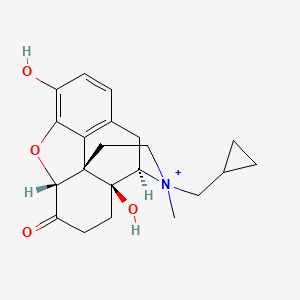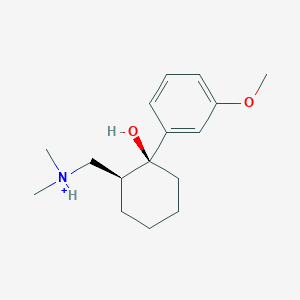
(S,S)-tramadol(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,S)-tramadol(1+) is an organic cation obtained by protonation of the tertiary amino group of (S,S)-tramadol. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (S,S)-tramadol. It is an enantiomer of a (R,R)-tramadol(1+).
Scientific Research Applications
Pharmacodynamics and Pharmacokinetics :
- Tramadol hydrochloride (TrHC) is a synthetic analgesic drug acting on the central nervous system, primarily used for pain treatment. It inhibits serotonin reuptake, increasing serotonin concentration in the synaptic cleft. New drug delivery systems are being developed to enhance its efficacy and reduce side effects Vazzana et al., 2015.
Neuropharmacology :
- Tramadol's unique analgesic properties are due to both monoaminergic reuptake inhibition and opioid receptor agonism. It's a prodrug metabolized by CYP enzymes to more potent opioid analgesic metabolites, with genetic polymorphisms in CYP affecting its analgesic potency Miotto et al., 2017.
- It acts as an agonist of the Transient Receptor Potential Vanilloid-1 (TRPV1), which is central to pain sensation. This action is suggested to contribute to both its analgesic effects and some local side effects like burning pain Marincsák et al., 2008.
Biochemical Properties :
- Tramadol's efficacy in various animal models of acute and chronic pain has been extensively studied. Its combined opioid and monoaminergic effects make it a unique analgesic, effective against different types of pain Bravo et al., 2017.
Pharmacogenetics and Metabolism :
- The metabolism of tramadol involves CYP2D6 and CYP3A4 to its active metabolite, O-desmethyltramadol, which significantly affects its analgesic efficacy and side-effect profile. Genetic polymorphisms in these enzymes can impact the drug's effectiveness and tolerability Klotz, 2003.
Neurological and Systemic Effects :
- Chronic tramadol administration has been shown to induce oxidative damage, inflammation, and apoptosis in rat brains, as well as altering cerebral monoamine neurotransmitters, indicating its potential neurotoxic effects with long-term use Mohamed & Mahmoud, 2019.
Clinical Applications in Pain Management :
- In clinical settings, tramadol has been effectively used for postoperative pain management, showing comparable efficacy to morphine but with fewer severe side effects, highlighting its potential in managing extremely severe postoperative pain Wiebalck et al., 2000.
properties
Molecular Formula |
C16H26NO2+ |
|---|---|
Molecular Weight |
264.38 g/mol |
IUPAC Name |
[(1S,2S)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]methyl-dimethylazanium |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/p+1/t14-,16+/m0/s1 |
InChI Key |
TVYLLZQTGLZFBW-GOEBONIOSA-O |
Isomeric SMILES |
C[NH+](C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O |
SMILES |
C[NH+](C)CC1CCCCC1(C2=CC(=CC=C2)OC)O |
Canonical SMILES |
C[NH+](C)CC1CCCCC1(C2=CC(=CC=C2)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




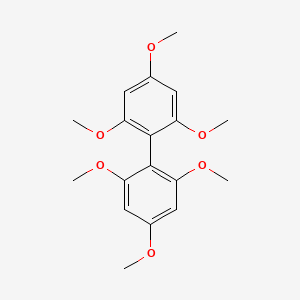


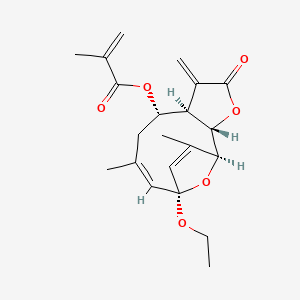
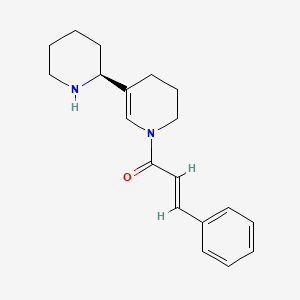


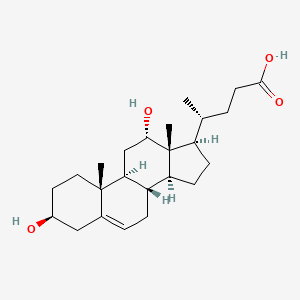
![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B1235383.png)

